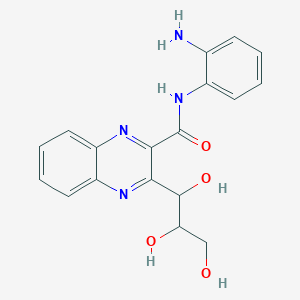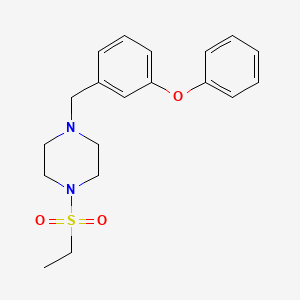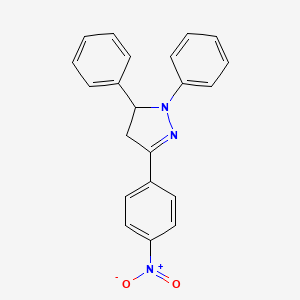![molecular formula C19H18N4O4S B10883182 2-(4-methoxyphenyl)-N'-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B10883182.png)
2-(4-methoxyphenyl)-N'-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a methoxyphenyl group, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents. The methoxyphenylacetyl group is then introduced via acylation reactions, often using acyl chlorides or anhydrides in the presence of a base. The final step involves the formation of the acetohydrazide moiety, which can be accomplished through the reaction of hydrazine derivatives with the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the quinazolinone core can produce dihydroquinazoline compounds.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.
Industry: The compound could be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETOHYDRAZIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The methoxyphenyl group may enhance binding affinity or selectivity, while the acetohydrazide moiety can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N’~1~-[2-(4-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETOHYDRAZIDE
- N-(4-METHOXYPHENYL)-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
Uniqueness
N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H18N4O4S |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-N'-[2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetyl]acetohydrazide |
InChI |
InChI=1S/C19H18N4O4S/c1-27-13-8-6-12(7-9-13)10-16(24)22-23-17(25)11-28-19-20-15-5-3-2-4-14(15)18(26)21-19/h2-9H,10-11H2,1H3,(H,22,24)(H,23,25)(H,20,21,26) |
Clave InChI |
CYSPIRPQCVYBCL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10883099.png)


![2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B10883108.png)
![2-[5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-yl]-1-phenylethanone](/img/structure/B10883113.png)
![2-Cyano-4-{4-[4-(3,4-dicyanophenoxy)benzoyl]phenoxy}phenyl cyanide](/img/structure/B10883127.png)
![1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883135.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10883146.png)
![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10883153.png)
![1-oxo-1-phenylbutan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B10883167.png)

![4-Benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10883173.png)


